N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1H-indole-3-carboxamide
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Overview
Description
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1H-indole-3-carboxamide is a complex organic compound that features a unique structure combining an indole core with a pyrazole and pyridine moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1H-indole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Attachment of the Pyridine Moiety: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate pyridine derivatives.
Indole Synthesis: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.
Final Coupling: The final step involves coupling the pyrazole-pyridine intermediate with the indole derivative using amide bond formation techniques, such as using carbodiimide reagents (e.g., EDCI) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, concentration), and employing continuous flow chemistry techniques to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyrazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups present in the intermediates using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and indole rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific functional groups present and the reaction conditions. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while reduction of nitro groups can yield corresponding amines.
Scientific Research Applications
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1H-indole-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets, including enzymes and receptors.
Biological Studies: The compound is used in studies exploring its effects on cellular processes, such as apoptosis, cell proliferation, and signal transduction pathways.
Chemical Biology: It serves as a probe to study the structure-activity relationships (SAR) of related compounds and to identify key functional groups responsible for biological activity.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1H-indole-2-carboxamide: Similar structure but with a carboxamide group at the 2-position of the indole ring.
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1H-indole-3-carboxylate: An ester derivative of the compound.
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1H-indole-3-sulfonamide: A sulfonamide derivative with potential different biological activities.
Uniqueness
The uniqueness of N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1H-indole-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile interactions with various biological targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-1H-indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-24-14(9-18(23-24)13-5-4-8-20-10-13)11-22-19(25)16-12-21-17-7-3-2-6-15(16)17/h2-10,12,21H,11H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHAVPZGVVBLLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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